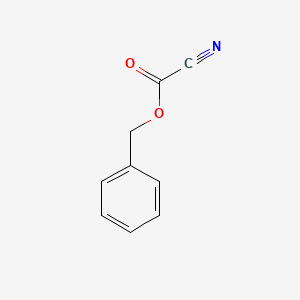

Cyclohexyl 5-bromo-2-chlorobenzamide

Vue d'ensemble

Description

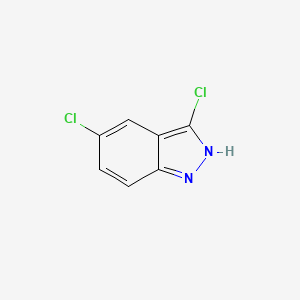

Cyclohexyl 5-bromo-2-chlorobenzamide is a heterocyclic organic compound . It is a synthetic compound that belongs to the class of substituted aromatic amides.

Molecular Structure Analysis

The molecular formula of this compound is C13H15BrClNO . The InChI code is 1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) .Applications De Recherche Scientifique

Photocyclization in Organic Synthesis

Photocyclization of aryl halides like 2-chlorobenzanilides, which are closely related to cyclohexyl 5-bromo-2-chlorobenzamide, demonstrates significant implications in organic synthesis. Grimshaw and Silva (1982) discovered that these compounds cyclize to phenanthridones in deaerated cyclohexane solution upon irradiation, providing a pathway for the synthesis of complex organic structures (Grimshaw & Silva, 1982).

Electrochemical Behavior in Halogen-Containing Compounds

Gavrilova et al. (2006) explored the electrochemical behavior of halogen-containing cyclohexenes, akin to this compound. They examined the sequence of reductive dehalogenation, revealing insights into the electrochemical properties and reactivity of such compounds (Gavrilova et al., 2006).

Synthesis of Heterocyclic Compounds

Research by Majumdar et al. (2001) on cyclohexyl compounds demonstrated the regioselective synthesis of pyrimidine annelated heterocycles. This study contributes to understanding how cyclohexyl-based compounds like this compound could be utilized in creating diverse heterocyclic structures, which are crucial in pharmaceuticals and material science (Majumdar et al., 2001).

Application in Halogenation Reactions

The research by Detty et al. (1996) on the oxidation of halides to positive halogens using organotellurium catalysts, with compounds like cyclohexene, can provide insights into the potential uses of this compound in similar reactions (Detty et al., 1996).

Synthesis of Cyclohexenecarbaldehydes

Ghosh and Ray (2017) focused on the synthetic applications of bromocyclohexenecarbaldehydes in palladium-catalyzed cross-coupling conditions. This study sheds light on how this compound could be utilized in the synthesis of complex compounds under specific catalytic conditions (Ghosh & Ray, 2017).

Safety and Hazards

The safety data sheet for Cyclohexyl 5-bromo-2-chlorobenzamide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVJVHGWRPJYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359646 | |

| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

701260-15-3 | |

| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.